

# 1-Bromo-4,5-dichloro-2-nitrobenzene molecular structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	1-Bromo-4,5-dichloro-2-nitrobenzene
Cat. No.:	B1282394
	<a href="#">Get Quote</a>

## An In-depth Technical Guide to 1-Bromo-4,5-dichloro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a plausible synthetic route for **1-Bromo-4,5-dichloro-2-nitrobenzene**. The information is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who may utilize this compound as a building block or intermediate in the synthesis of more complex molecules.

## Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-bromo-4,5-dichloro-2-nitrobenzene**<sup>[1]</sup>. Its chemical structure consists of a benzene ring substituted with one bromo, two chloro, and one nitro group. The positions of these substituents are crucial for its reactivity and are explicitly defined by the IUPAC nomenclature.

The molecular formula for this compound is C<sub>6</sub>H<sub>2</sub>BrCl<sub>2</sub>NO<sub>2</sub><sup>[1][2][3]</sup>. The arrangement of the atoms can be represented by the Simplified Molecular Input Line Entry System (SMILES) string: C1=C(C(=CC(=C1Cl)Cl)Br)--INVALID-LINK--[O-]<sup>[2]</sup>.

## Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of **1-Bromo-4,5-dichloro-2-nitrobenzene**.

Caption: 2D structure of **1-Bromo-4,5-dichloro-2-nitrobenzene**.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Bromo-4,5-dichloro-2-nitrobenzene** is presented in the table below. These properties are essential for handling, storage, and designing reaction conditions.

Property	Value	Reference
IUPAC Name	1-bromo-4,5-dichloro-2-nitrobenzene	<a href="#">[1]</a>
CAS Number	93361-94-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrCl <sub>2</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	270.90 g/mol	<a href="#">[3]</a>
Boiling Point	274.2 °C	<a href="#">[2]</a>
Flash Point	58 °C	<a href="#">[2]</a>

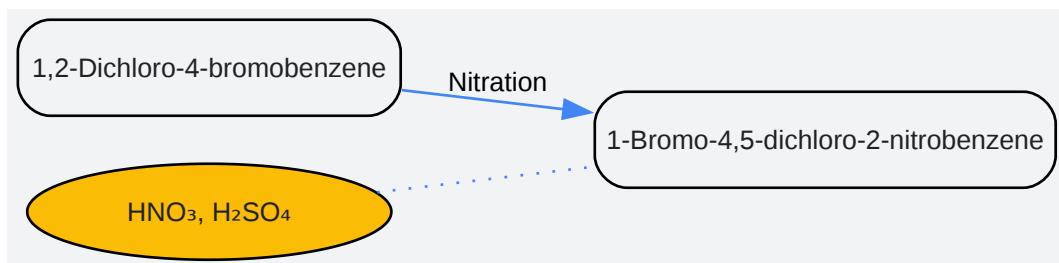
## Experimental Protocols

While a specific, published experimental protocol for the synthesis of **1-Bromo-4,5-dichloro-2-nitrobenzene** is not readily available in the searched literature, a plausible and detailed synthetic route can be proposed based on established electrophilic aromatic substitution reactions on similar substrates. The following protocol is adapted from the well-documented nitration of dichlorobenzene.

## Proposed Synthesis of 1-Bromo-4,5-dichloro-2-nitrobenzene

The synthesis of **1-Bromo-4,5-dichloro-2-nitrobenzene** can be envisioned via the nitration of 1,2-dichloro-4-bromobenzene. The directing effects of the substituents on the benzene ring will guide the incoming nitro group to the desired position.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-Bromo-4,5-dichloro-2-nitrobenzene**.

Materials and Reagents:

- 1,2-Dichloro-4-bromobenzene
- Concentrated nitric acid (70%)
- Concentrated sulfuric acid (98%)
- Dichloromethane (or other suitable solvent)
- Ice
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

- Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This should be done in a fume hood with appropriate personal protective equipment.
- Reaction Setup: Dissolve 1,2-dichloro-4-bromobenzene in a suitable solvent like dichloromethane in a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer. Cool the solution in an ice bath.
- Nitration: Slowly add the prepared nitrating mixture to the solution of 1,2-dichloro-4-bromobenzene via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.
- Purification: Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

## Spectroscopic Data (Predicted)

While specific spectra for **1-Bromo-4,5-dichloro-2-nitrobenzene** were not found, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitro and halogen substituents.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts determined by the attached substituents.

- IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the C-Br, C-Cl, and C-NO<sub>2</sub> functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1530 cm<sup>-1</sup> and 1350 cm<sup>-1</sup>, respectively.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (270.90 g/mol). The isotopic pattern of the molecular ion will be complex and characteristic due to the presence of bromine and chlorine isotopes.

## Biological Activity and Safety Considerations

There is limited direct information on the biological activity of **1-Bromo-4,5-dichloro-2-nitrobenzene**. However, related compounds such as dichloronitrobenzenes have been studied for their toxicological profiles. For instance, 1,4-dichloro-2-nitrobenzene has shown potential for genotoxicity in some in vitro studies and may cause moderate acute oral toxicity. It is also listed as "Possibly carcinogenic to humans" (Group 2B) by the IARC.

Given these potential hazards for a structurally related compound, **1-Bromo-4,5-dichloro-2-nitrobenzene** should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 1-Bromo-4,5-dichloro-2-nitrobenzene | C<sub>6</sub>H<sub>2</sub>BrCl<sub>2</sub>NO<sub>2</sub> | CID 13168001 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 1-Bromo-4,5-dichloro-2-nitrobenzene | 93361-94-5 | TDA36194 [biosynth.com]
3. scbt.com [scbt.com]

- To cite this document: BenchChem. [1-Bromo-4,5-dichloro-2-nitrobenzene molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282394#1-bromo-4-5-dichloro-2-nitrobenzene-molecular-structure-and-iupac-name>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)